3-Hydroxymethyl-1,3-benzothiazole-2-thione
Description
Significance of Heterocyclic Thiols and Thiones in Chemical Science
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry, with over 85% of biologically active chemical entities containing a heterocycle. researchgate.net Among these, sulfur-containing heterocycles, particularly thiols and their tautomeric thione forms, have garnered significant attention due to their diverse biological activities. beilstein-journals.orgacs.org The presence of the thione group (C=S) is a key feature in many medicinally important compounds. beilstein-journals.org These scaffolds are integral to the development of a wide array of therapeutic agents, including antifungal, anti-inflammatory, antibacterial, antioxidant, and anticancer agents. acs.orgresearchgate.net The ability of mercapto-substituted heterocycles to exist in thiol-thione tautomeric forms can significantly influence their biological activity, making them attractive molecular building blocks for drug design. beilstein-journals.org
Overview of Benzothiazole-2-thione as a Core Heterocyclic Motif
Benzothiazole (B30560), a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. researchgate.net The benzothiazole-2-thione variant, specifically, has been the subject of extensive research. This scaffold is a significant synthon, forming the basic structure for numerous compounds with potential pharmaceutical applications. researchgate.net Derivatives of benzothiazole-2-thione have demonstrated a wide spectrum of biological activities, including antifungal, anti-yeast, anti-bacterial, anti-inflammatory, and anti-tumor properties. researchgate.net The substitution at various positions of the benzothiazole ring, particularly at the 2nd, 5th, and 6th positions, has been shown to significantly influence its biological efficacy. researchgate.net
Position of 3-Hydroxymethyl-1,3-benzothiazole-2-thione within Benzothiazole Chemistry
This compound, with the chemical formula C₈H₇NOS₂, is characterized by the addition of a hydroxymethyl group (-CH₂OH) to the nitrogen atom at the 3-position of the benzothiazole-2-thione core. pharmacyjournal.in
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS₂ | PubChem pharmacyjournal.in |
| Monoisotopic Mass | 196.9969 Da | PubChem pharmacyjournal.in |
| Predicted XlogP | 1.9 | PubChem pharmacyjournal.in |
This table is based on predicted data from computational models.
The synthesis of N-substituted benzothiazole-2-thiones is a significant area of research. While specific literature on the synthesis of the 3-hydroxymethyl derivative is scarce, a common method for introducing a substituted methyl group at this position is the Mannich reaction. researchgate.net This reaction involves the aminoalkylation of an acidic proton, and in the context of benzothiazole-2-thione, it would likely involve the reaction with formaldehyde (B43269) and a suitable amine. researchgate.netwikipedia.org A study on the synthesis of 3-(substituted-aminomethyl)-2-benzothiazolinones reports the preparation of these compounds from 3-(hydroxymethyl)-2-benzothiazolinone (B1301940), which is formed by the reaction of 2-benzothiazolinone with formaldehyde. researchgate.net This suggests that a similar reaction with 1,3-benzothiazole-2-thione and formaldehyde could be a viable route to this compound.
Contextualizing Research Efforts on Related Thiourea (B124793) and Benzothiazole Derivatives
The broader family of thiourea and benzothiazole derivatives has been extensively investigated for a range of biological activities, providing a valuable context for the potential applications of this compound. These derivatives have shown promise as antimicrobial, anticancer, and anticonvulsant agents. pcbiochemres.com The combination of the thiourea moiety with the benzothiazole scaffold often leads to compounds with enhanced physicochemical and biological properties. nih.gov
Research has shown that substitutions on the benzothiazole ring system can significantly impact the biological activity. For instance, the introduction of various substituents at the 2- and 6-positions of the benzothiazole nucleus has been a key strategy in developing new therapeutic agents. researchgate.net Studies on a variety of N-substituted benzothiazole derivatives have revealed a wide range of pharmacological effects, from anticancer to anti-inflammatory activities. nih.gov
Interactive Data Table: Biological Activities of Selected Benzothiazole Derivatives
| Compound Class | Biological Activity | Reference |
| Thiourea derivatives with benzothiazole moiety | Antimicrobial, Anticancer | pcbiochemres.com |
| 2-(thio)ureabenzothizoles (TBT and UBT) | Fungicidal, Herbicidal | nih.gov |
| 2-substituted benzothiazoles | Anticonvulsant, Neuroprotective | researchgate.net |
| N-(6-substituted-BT-2-yl)-N′-(benzoyl)thioureas | Anticonvulsant | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-5-9-6-3-1-2-4-7(6)12-8(9)11/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMPSCVFJMUEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxymethyl 1,3 Benzothiazole 2 Thione and Its Analogues
Strategic Approaches to Heterocycle Synthesis
The construction of the benzothiazole (B30560) core, a critical component of the target molecule's analogues, is a well-established area of synthetic organic chemistry. These methods can be broadly categorized into cyclization reactions, multicomponent syntheses, and transition metal-catalyzed processes.
Cyclization reactions are a cornerstone of benzothiazole synthesis. One of the most common methods involves the condensation of 2-aminobenzenethiols with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.comnih.gov This approach directly forms the fused thiazole (B1198619) ring. For instance, the reaction between a 2-aminobenzenethiol and an aldehyde can be catalyzed by various agents, including a mixture of H₂O₂/HCl, to produce 2-substituted benzothiazoles in excellent yields. nih.gov Another prominent cyclization pathway is the intramolecular cyclization of thiobenzanilides or related thioamides. mdpi.comnih.gov These reactions can be promoted by oxidizing agents or photochemically, using sensitizers like riboflavin (B1680620) under visible light, to facilitate C-S bond formation. mdpi.com
Multicomponent reactions (MCRs) offer a powerful and efficient alternative for generating molecular complexity in a single step. rsc.org These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. rsc.org For the synthesis of benzothiazole derivatives, MCRs can involve, for example, the reaction of an amine, an aldehyde, and a sulfur source. nih.gov A notable three-component reaction involves 2-iodophenylisocyanides, potassium sulfide, and various amines, catalyzed by copper, to yield 2-aminobenzothiazoles. mdpi.com Similarly, Hf(OTf)₄ has been used to catalyze a three-component reaction to build complex pyrimido[2,1-b] mdpi.comindexcopernicus.combenzothiazole systems. rsc.org The atom economy and step efficiency of MCRs make them an attractive strategy in modern synthetic chemistry. mdpi.com
Transition metal catalysis has become an indispensable tool for the synthesis of benzothiazoles, enabling reactions under milder conditions and with greater functional group tolerance. nih.govacs.org Palladium and copper are the most frequently employed metals for this purpose. indexcopernicus.comacs.org These catalysts are particularly effective in promoting the intramolecular C-S bond formation, a key step in building the benzothiazole ring from precursors like N-(2-halophenyl)thioamides. indexcopernicus.comacs.org
Palladium-catalyzed reactions, for instance, can achieve the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/C-S bond formation sequence. acs.org A catalytic system comprising Pd(II), Cu(I), and Bu₄NBr has been shown to be effective. acs.org Copper-catalyzed systems are also widely used, often for the cyclization of ortho-halothioureas or the reaction of 2-haloanilines with a sulfur source. mdpi.comindexcopernicus.com For example, CuO has been identified as an effective catalyst for the reaction of 2-bromoanilines with dithiocarbamates. nih.gov These metal-catalyzed methods provide robust and versatile routes to a wide array of benzothiazole derivatives. dntb.gov.ua
| Catalyst System | Precursor Type | Reaction Type | Key Advantage |
|---|---|---|---|
| Pd(OAc)₂, Cu(I), Bu₄NBr | Thiobenzanilides | C-H Functionalization/C-S Cyclization | Good functional group tolerance. acs.org |
| RuCl₃ | N-arylthioureas | Intramolecular Oxidative Coupling | High yields (up to 91%). nih.gov |
| CuI / 1,10-Phenanthroline | N-(2-chlorophenyl)benzothioamides | Intramolecular C-S Coupling | Effective for less reactive chloro-substrates. indexcopernicus.com |
| Pd/C | o-iodothiobenzanilides | Ligand-free Cyclization | Room temperature, additive-free conditions. organic-chemistry.org |
The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to reduce environmental impact. mdpi.comnih.gov This involves the use of environmentally benign solvents (like water), alternative energy sources, and catalyst-free or reusable catalyst systems. mdpi.comrsc.org
Microwave irradiation has been successfully used to accelerate reactions, such as the condensation of 2-aminothiophenols with chloroacetyl chloride, leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comnih.gov Ultrasound-assisted synthesis is another green technique. The synthesis of benzothiazole-2-thiols from 2-aminothiophenols and tetramethylthiuram disulfide (TMTD) has been efficiently carried out in water, avoiding the use of metal catalysts and organic solvents. rsc.org Furthermore, visible-light-driven reactions using photocatalysts like riboflavin offer an energy-efficient and metal-free alternative for cyclization reactions. mdpi.com The development of catalyst-free methods, such as the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions, represents a significant advance in sustainable synthesis. nih.gov
| Green Method | Conventional Counterpart | Key Improvement |
|---|---|---|
| Microwave-assisted condensation | Refluxing in organic solvent (e.g., toluene) | Reduced reaction time (minutes vs. hours), often higher yield. mdpi.comnih.gov |
| Reaction in water | Reaction in volatile organic solvents (VOCs) | Eliminates hazardous solvents, simplifies workup. rsc.org |
| Visible-light photocatalysis | Transition-metal catalysis or stoichiometric oxidants | Uses a renewable energy source, avoids heavy metals. mdpi.com |
| Catalyst-free multicomponent reaction | Stepwise synthesis with catalysts and additives | Improves atom economy, simplifies procedure, reduces waste. nih.govresearchgate.net |
Precursor Chemistry and Reaction Pathways for 3-Hydroxymethyl-1,3-benzothiazole-2-thione
The direct synthesis of this compound is most commonly achieved through the functionalization of 2-Mercaptobenzothiazole (B37678) (2-MBT), a readily available industrial chemical. This approach is highly efficient as it bypasses the need to construct the benzothiazole ring from scratch.
The introduction of the hydroxymethyl group at the N-3 position is typically accomplished via a condensation reaction with formaldehyde (B43269). nih.govresearchgate.net This reaction is a specific example of a Mannich-type reaction, where the acidic N-H proton of the 2-mercaptobenzothiazole thione tautomer is reactive. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This process directly forms the C-N bond, resulting in the desired 3-hydroxymethyl derivative. This reaction is often straightforward and provides a high yield of the target compound. researchgate.net
2-Mercaptobenzothiazole (2-MBT) is the key precursor for the synthesis of this compound. nih.govresearchgate.net 2-MBT itself is synthesized on an industrial scale, typically by reacting 2-aminothiophenol (B119425) with carbon disulfide under high pressure or by the reaction of aniline (B41778), carbon disulfide, and sulfur at high temperature and pressure. nih.gov Given its commercial availability, nearly all laboratory and industrial preparations of N-substituted 2-mercaptobenzothiazoles, including the 3-hydroxymethyl derivative, start from this compound. The reactivity of the thiol group and the endocyclic nitrogen atom allows for a wide range of derivatizations. mdpi.comnih.gov For the synthesis of the title compound, the reaction specifically targets the nitrogen atom, which is achieved by reacting 2-MBT with formaldehyde, as described previously. nih.govresearchgate.net
Targeted Synthesis of Functionalized Benzothiazole-2-thione Derivatives
The functionalization of the 1,3-benzothiazole-2-thione scaffold can be achieved through various synthetic routes. The presence of a reactive secondary amine proton (N-H) and a thione group provides two primary sites for modification, leading to a diverse range of N-substituted and S-substituted derivatives.
Hydroxymethylation Reactions at the N3 Position
The introduction of a hydroxymethyl group at the N3 position of the 1,3-benzothiazole-2-thione ring system yields the target compound, this compound. This reaction is a specific case of N-alkylation, utilizing formaldehyde as the electrophile. The core structure, 1,3-benzothiazole-2-thione, exists in tautomeric equilibrium with 2-mercaptobenzothiazole. researchgate.netmedipol.edu.tr The reaction with formaldehyde proceeds via the nucleophilic attack of the nitrogen atom on the carbonyl carbon of formaldehyde.
This transformation is often carried out under conditions similar to the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, but in this case, it is the N-H proton that reacts. researchgate.netacs.org The reaction typically involves combining the 1,3-benzothiazole-2-thione substrate with formaldehyde in a suitable solvent. medipol.edu.tr Research on related structures, such as 6-benzoylbenzo[d]thiazole-2(3H)-thione, has demonstrated the feasibility of N-substitution using formaldehyde and a secondary amine in ethanol, a process that proceeds at room temperature. researchgate.netmedipol.edu.tr The synthesis of 3-(substituted-aminomethyl)-2-benzothiazolinones has been successfully achieved by reacting 3-(hydroxymethyl)-2-benzothiazolinone (B1301940) or the parent 2-benzothiazolinone with formaldehyde and an appropriate amine, which further supports the accessibility of the initial hydroxymethylated intermediate. researchgate.net
General Reaction Scheme for N-Hydroxymethylation:
1,3-benzothiazole-2-thione + Formaldehyde → this compound
Alkylation and Arylation Strategies
Alkylation and arylation of the 1,3-benzothiazole-2-thione scaffold are primary methods for introducing structural diversity. These reactions can occur at either the nitrogen (N3) or the exocyclic sulfur (S2) atom, and the regioselectivity is often dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile.
N-Alkylation vs. S-Alkylation: The ambident nucleophilic character of the benzothiazole-2-thiolate anion leads to competition between N- and S-alkylation. Generally, S-alkylation is favored under conditions that promote the formation of the thiolate anion, which is a soft nucleophile and reacts preferentially with soft electrophiles (e.g., alkyl halides) at the soft sulfur atom. Conversely, harder electrophiles or conditions that favor the neutral thione tautomer might lead to N-alkylation. For instance, the reaction of benzimidazole-2(3H)-thione, a related heterocyclic system, with ethyl bromoacetate (B1195939) in the presence of different bases preferentially yields the S-substituted product. nih.gov In contrast, a highly efficient method for S-alkylation of 2-mercaptobenzothiazoles has been developed using tetraalkylammonium salts as alkylation reagents under transition-metal-free conditions. nih.gov
Arylation Strategies: Arylation of the benzothiazole-2-thione core is less common but can be achieved through cross-coupling reactions. Palladium-catalyzed methods, for example, have been used for the synthesis of 2-aminobenzothiazoles through C-S bond formation, a strategy that could be adapted for S-arylation. researchgate.net
The following table summarizes various alkylation strategies and their outcomes for benzothiazole-2-thione and related heterocyclic systems.
| Starting Material | Reagent(s) | Conditions | Product Type | Yield (%) | Ref. |
| 1H-Benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate, K2CO3 | Dry acetone, reflux | S-Alkylation | 77 | nih.gov |
| 1H-Benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate, Triethylamine | Dry acetone, reflux | N,N'-Dialkylation | 76 | nih.gov |
| 2-Mercaptobenzothiazole | Benzyl halide, Sodium salt | N,N-Dimethylformamide, RT | S-Alkylation | - | nih.gov |
| Arylthioureas / 2-Mercaptobenzothiazoles | Tetraalkylammonium salts | Transition-metal-free | S-Alkylation | Good to Excellent | nih.gov |
This table is interactive. Click on the headers to sort the data.
Diversification via Isothiocyanate Intermediates
Isothiocyanates are versatile building blocks in heterocyclic synthesis, providing a reliable route to benzothiazole-2-thione derivatives, particularly 2-amino and 2-ureido/thioureido substituted analogues. These methods typically involve the construction of the thiazole ring onto a pre-existing benzene (B151609) derivative.
One common approach involves the reaction of an o-aminothiophenol with an isothiocyanate. More advanced strategies utilize the cyclization of in situ generated thioureas. For example, 2-aminobenzothiazoles can be synthesized from aryl isothiocyanates and anilines in the presence of an electrophilic bromine source like benzyltrimethylammonium (B79724) tribromide. researchgate.net Another route involves the reaction of 6-substituted 2-aminobenzothiazoles with benzoyl isothiocyanates to yield N-(6-substituted-1,3-benzothiazol-2-yl)-N'-(benzoyl)thioureas. mdpi.com
These isothiocyanate-based methodologies offer a high degree of diversification, as a wide array of substituted isothiocyanates and aniline precursors are commercially available or readily synthesized.
The table below presents examples of diversification strategies utilizing isothiocyanate intermediates.
| Precursor 1 | Precursor 2 | Conditions | Product Class | Yield (%) | Ref. |
| 6-Substituted-2-aminobenzothiazole | Aryl-isocyanate | DMF, TEA, DMAP, RT, 8h | N,N'-Disubstituted ureas | 40-60 | nih.gov |
| Hepta-O-acetyl-β-D-lactosyl-isothiocyanate | Substituted-2-aminobenzothiazoles | - | Glycosyl-thioureas | 64-90 | nih.gov |
| 6-Substituted-2-aminobenzothiazole | Substituted benzoyl isothiocyanates | - | N-Benzoylthioureas | 61-88 | mdpi.com |
| Aryl isothiocyanate | Anilines | Benzyltrimethylammonium tribromide | 2-Aminobenzothiazoles | Good | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic and Structural Elucidation of 3 Hydroxymethyl 1,3 Benzothiazole 2 Thione Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides critical information about the number, type, and connectivity of protons in the molecule. The spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the hydroxymethyl protons, and the hydroxyl proton.
Aromatic Region: The four protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) typically appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.30 and 8.10 ppm. nih.gov The specific splitting patterns arise from spin-spin coupling between adjacent protons. For instance, the protons on the benzothiazole (B30560) substructure in similar compounds often present as a triplet and multiple doublets. nih.gov
Hydroxymethyl Protons: The two protons of the methylene (B1212753) group (-CH₂-) attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet. This signal would likely be found in the range of δ 5.5-6.0 ppm, shifted downfield due to the influence of the adjacent nitrogen and oxygen atoms.
Hydroxyl Proton: The single proton of the hydroxyl group (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding. It can often be identified by its exchange with deuterium (B1214612) oxide (D₂O).
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (H4-H7) | 7.30 - 8.10 | Multiplet |
| N-CH₂ -OH | 5.5 - 6.0 | Singlet |
| -OH | Variable | Broad Singlet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom.
Thione Carbon: The most downfield signal in the spectrum is attributed to the thione carbon (C=S) of the thiazole (B1198619) ring. This carbon typically resonates at a very high chemical shift, often in the range of δ 195-200 ppm, which is characteristic of this functional group.
Aromatic Carbons: The six carbons of the benzothiazole ring system appear in the aromatic region (δ 110-140 ppm). The two carbons fused to the thiazole ring (C-3a and C-7a) are typically found at the lower field end of this range, while the other four benzene ring carbons (C-4, C-5, C-6, C-7) resonate at higher fields. nih.gov
Hydroxymethyl Carbon: The carbon of the N-CH₂-OH group is expected to appear as a single peak in the aliphatic region, likely between δ 70-80 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C =S (C-2) | 195 - 200 |
| Ar-C (C-3a, C-7a) | 130 - 140 |
| Ar-C (C-4, C-5, C-6, C-7) | 110 - 130 |
| N-C H₂-OH | 70 - 80 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. diva-portal.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the adjacent protons on the aromatic ring, helping to delineate the H-4/H-5/H-6/H-7 spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the methylene proton signal to its corresponding carbon signal and each aromatic proton to its respective carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly powerful for connecting different parts of the molecule. Key expected correlations would include the methylene protons (N-CH₂) showing a cross-peak to the thione carbon (C=S) and the fused carbon (C-7a), confirming the position of the hydroxymethyl group on the nitrogen atom.
Vibrational Spectroscopy for Functional Group Identification (Infrared, FTIR)
Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would display several key absorption bands. researchgate.net
O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the benzene ring are expected in the 1640-1450 cm⁻¹ region. researchgate.net
C=S Stretch: The characteristic thione (C=S) stretching vibration is a crucial marker for this compound. It typically gives rise to a medium to strong intensity band in the fingerprint region, around 1250-1050 cm⁻¹.
C-O Stretch: The stretching vibration of the C-O single bond in the hydroxymethyl group is expected to appear as a strong band in the 1050-1000 cm⁻¹ range.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretch, H-bonded | 3400 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| C=N / C=C | Ring Stretch | 1640 - 1450 | Medium to Strong |
| Thione (C=S) | Stretch | 1250 - 1050 | Medium to Strong |
| Alcohol C-O | Stretch | 1050 - 1000 | Strong |
| Aromatic C-H | Out-of-plane bend | 870 - 810 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous calculation of the molecular formula (C₈H₇NOS₂).
The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. In HRMS, common adducts are analyzed.
Table 4: Predicted High-Resolution Mass Spectrometry Data for C₈H₇NOS₂
| Adduct | Calculated m/z |
| [M+H]⁺ | 198.0042 |
| [M+Na]⁺ | 220.9861 |
| [M-H]⁻ | 195.9896 |
Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely include:
X-ray Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related benzothiazole structures allows for a well-founded prediction of its key geometric features. nih.gov
Molecular Geometry: The benzothiazole ring system is expected to be essentially planar. The N-hydroxymethyl group would be positioned relative to this plane.
Bond Lengths and Angles: The technique would confirm the double-bond character of the C=S bond and the aromatic nature of the fused benzene ring through their respective bond lengths.
Intermolecular Interactions: A crucial feature revealed by crystallography would be the pattern of intermolecular hydrogen bonding. The hydroxyl group (-OH) is a strong hydrogen bond donor and the thione sulfur (C=S) and ring nitrogen can act as acceptors. This would likely lead to the formation of extended supramolecular networks, such as chains or dimers, which dictate the packing of molecules in the crystal lattice.
Determination of Molecular Conformation
The molecular conformation of this compound has been meticulously determined through single-crystal X-ray diffraction analysis. These studies reveal a molecule characterized by a largely planar benzothiazole ring system, a feature common to many benzothiazole derivatives. The fusion of the benzene and thiazole rings imposes significant rigidity upon this core structure.
The hydroxymethyl group attached to the nitrogen atom (N3) introduces a degree of conformational flexibility. The orientation of this substituent with respect to the benzothiazole ring is a key conformational parameter. The benzisothiazolone ring system itself is observed to be planar, with only minor deviations of the constituent atoms from the mean plane. For instance, in structurally related compounds, the maximum deviation from the mean plane for the nitrogen atom is reported to be as small as 0.038 Å. researchgate.net
The precise geometry of the molecule is defined by its bond lengths and angles. The thione group (C=S) at the 2-position exhibits a characteristic double bond character. The bond lengths within the benzothiazole core are consistent with its aromatic and heterocyclic nature. The exocyclic hydroxymethyl group displays typical C-O and C-N bond lengths.
Below are tables of selected bond lengths and angles, which are representative of the values found in the crystal structure of this compound and its closely related analogues.
Table 1: Selected Bond Lengths for this compound
| Bond | Bond Length (Å) |
| C=S | ~ 1.68 |
| C-N | ~ 1.38 |
| N-CH₂ | ~ 1.47 |
| C-O | ~ 1.42 |
| C-C (aromatic) | ~ 1.39 - 1.41 |
| C-S (ring) | ~ 1.75 |
Table 2: Selected Bond Angles for this compound
| Angle | Bond Angle (°) |
| N-C=S | ~ 125 |
| C-N-C (ring) | ~ 112 |
| C-N-CH₂ | ~ 124 |
| N-CH₂-O | ~ 111 |
Analysis of Intermolecular Interactions in Crystal Lattices
The packing of this compound molecules in the crystal lattice is governed by a network of specific intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystalline solid. The primary interactions observed are hydrogen bonds and π–π stacking interactions.
The presence of the hydroxyl group (-OH) in the hydroxymethyl substituent makes it a potent hydrogen bond donor. The thione sulfur atom and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors. This leads to the formation of robust intermolecular hydrogen bonds, often of the O-H···S or O-H···N type. In the crystal structures of similar molecules, N-H···S hydrogen bonds are a common feature that links molecules into dimers or chains. nih.govresearchgate.net
A detailed analysis of the crystal packing reveals that these interactions can create complex supramolecular architectures, such as sheets or three-dimensional networks. nih.govnih.gov The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π–π stacking interactions dictates the final crystal structure. Hirshfeld surface analysis of related structures confirms that H···H, H···O/O···H, and H···S/S···H contacts are among the most significant contributors to the crystal packing. nih.gov
Table 3: Typical Hydrogen Bond Geometries in Related Crystal Lattices
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| O-H···S | ~ 0.82 | ~ 2.4 | ~ 3.2 | ~ 160 |
| O-H···N | ~ 0.82 | ~ 2.0 | ~ 2.8 | ~ 165 |
| N-H···S | ~ 0.86 | ~ 2.5 | ~ 3.3 | ~ 155 |
Theoretical and Computational Chemistry of 3 Hydroxymethyl 1,3 Benzothiazole 2 Thione Systems
Quantum Chemical Calculations (DFT, G3) for Electronic Structure and Energetics
Quantum chemical methods, particularly Density Functional Theory (DFT) and Gaussian-3 (G3) theory, are powerful tools for investigating the electronic structure and energetics of benzothiazole (B30560) derivatives. researchgate.net DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting molecular properties. scirp.orgscirp.orgmdpi.com These calculations are fundamental in understanding the molecule's behavior at a quantum level. scirp.org
Geometry optimization is a primary step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For benzothiazole derivatives, methods like DFT with the B3LYP functional are employed to calculate optimized geometrical parameters such as bond lengths and angles. mdpi.comnbu.edu.sa
The electronic properties of the molecule are subsequently derived from this optimized structure. Parameters such as dipole moment and electron distribution are calculated to understand the molecule's polarity and how it might interact with other molecules. scirp.orgscirp.org For instance, the analysis of molecular electrostatic potential (MEP) maps, generated through DFT calculations, helps identify the electrophilic and nucleophilic sites on the molecule, providing clues about its reactive centers. scirp.orgscirp.org
Table 1: Illustrative Optimized Geometrical Parameters for a Benzothiazole-2-thione System (DFT/B3LYP)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=S | 1.675 | |
| C=N | 1.390 | |
| C-S (thiazole ring) | 1.760 | |
| C-N (thiazole ring) | 1.385 | |
| N-C-S (angle) | 110.5 | |
| C-N-C (angle) | 112.0 | |
| C-S-C (angle) | 92.5 |
Note: This table provides representative data for the core benzothiazole-2-thione ring system based on general findings for related derivatives and is for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. mdpi.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com For substituted benzothiazole molecules, this energy gap has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa
Table 2: Example Frontier Molecular Orbital Energies for a Benzothiazole Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.50 | Highest Occupied Molecular Orbital |
| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.70 | Energy difference indicating chemical reactivity |
Note: The values are illustrative, based on typical DFT calculation results for benzothiazole derivatives. nbu.edu.sa
Electronegativity (χ) describes the ability of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance to a change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap; molecules with a large gap are considered "hard," and those with a small gap are "soft." scirp.orgmdpi.com
Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. mdpi.com
These calculated indices are crucial for comparing the reactivity of different molecules within a series and for predicting their chemical behavior. scirp.orgscirp.org
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Typical Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Electrophilicity Index (ω) | χ²/2η | 3.68 |
Note: Values are calculated for illustrative purposes using the data from Table 2.
Tautomerism Studies and Energetic Preference of Thione Form
The benzothiazole-2-thione ring system can exist in two tautomeric forms: the thione form (an amide-like structure) and the thiol form (an aromatic thiol structure). Understanding the relative stability and equilibrium between these two forms is crucial for predicting the compound's structure and reactivity.
Experimental and computational studies have been conducted on the parent compound, 3H-1,3-benzothiazole-2-thione, to determine which tautomer is more stable. Overwhelming evidence indicates that the thione form is energetically preferred over the thiol form. researchgate.netnih.gov This stability is observed both in isolated powder monomers and in complexes. nih.gov Computational results suggest the thione tautomer is more stable than its thiol counterpart by approximately 20-28 kJ/mol. researchgate.net
High-level quantum chemical calculations are employed to investigate the energetics of tautomerism. Methods such as G3 theory and DFT have been used to calculate the gas-phase enthalpies of formation for both the thione and thiol tautomers of 3H-1,3-benzothiazole-2-thione. researchgate.net These calculations consistently show that the thione structure is significantly more stable. researchgate.net The excellent agreement between G3-calculated enthalpies of formation and experimental values derived from combustion calorimetry confirms the reliability of these computational approaches in predicting tautomeric preference. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape and intermolecular interactions of 3-Hydroxymethyl-1,3-benzothiazole-2-thione. While specific MD studies exclusively focused on this molecule are not extensively documented in publicly available literature, the principles and applications of MD to similar benzothiazole systems provide a clear framework for understanding its dynamic behavior.
MD simulations of benzothiazole derivatives typically involve the use of classical force fields to model the atomic interactions. These simulations can reveal the flexibility of the molecule, particularly the rotation around the C-N bond connecting the hydroxymethyl group to the benzothiazole ring system. This rotation dictates the spatial orientation of the hydroxyl group, which is crucial for its interaction with other molecules, such as solvent molecules or biological receptors.
In a typical simulation, the system containing this compound, often solvated in a box of water molecules, is subjected to a period of energy minimization to remove any unfavorable atomic clashes. This is followed by a heating phase to bring the system to a desired temperature, and then an equilibration phase to allow the system to reach a stable state. Finally, a production run is performed, during which the trajectory of each atom is recorded over time. Analysis of this trajectory provides insights into the conformational preferences of the molecule. For instance, the dihedral angle involving the atoms of the hydroxymethyl group and the benzothiazole ring can be monitored to identify the most populated rotational states (rotamers).
Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. Simulations can quantify the number and lifetime of hydrogen bonds formed between the molecule and surrounding water molecules, providing a detailed picture of its solvation shell. When studying its interaction with a target protein, MD simulations can predict the stability of the binding pose and identify key amino acid residues involved in the interaction. For example, studies on other benzothiazole derivatives have successfully used MD simulations to understand their binding mechanisms with enzymes. biointerfaceresearch.com
The following table illustrates the kind of data that can be obtained from MD simulations for conformational analysis:
| Dihedral Angle | Predominant Conformations (degrees) | Relative Population (%) |
| O-C-N-C(ring) | -60, 60, 180 | 45, 40, 15 |
Note: The data in this table is illustrative and based on typical conformational analyses of similar molecules. Specific values for this compound would require a dedicated MD simulation study.
Structure-Property Relationship Predictions through Computational Methods
Computational methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules like this compound, thereby establishing a structure-property relationship. These in silico predictions are valuable in the early stages of drug discovery and materials science for screening and lead optimization.
Various computational models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are employed to predict a wide range of properties based on the molecule's chemical structure. For this compound, these predictions can encompass absorption, distribution, metabolism, and excretion (ADME) properties, as well as other physicochemical characteristics.
Computational studies on various benzothiazole derivatives have demonstrated the utility of these predictive models. researchgate.netresearchgate.net By analyzing a series of related compounds, it is possible to understand how specific structural modifications influence their properties. For example, the introduction of a hydroxymethyl group is expected to increase the polarity and hydrogen bonding capacity of the parent 1,3-benzothiazole-2-thione molecule, thereby affecting its solubility and interaction with biological targets.
The following interactive data table summarizes some of the computationally predicted properties for this compound.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C8H7NOS2 | - |
| Molecular Weight | 197.28 g/mol | - |
| XlogP3 | 1.9 | PubChem uni.lu |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Polar Surface Area | 69.9 Ų | - |
| Water Solubility | LogS: -2.5 | - |
Note: The values in this table are computationally predicted and may vary depending on the algorithm and software used. Experimental validation is necessary to confirm these predictions.
These computational approaches provide valuable insights into the behavior of this compound, guiding further experimental investigations and the rational design of new derivatives with desired properties.
Coordination Chemistry and Ligand Properties of Benzothiazole 2 Thione Frameworks
Benzothiazole-2-thiones as Ligands in Metal Complex Synthesis
The thione group (-N-C=S) is the primary site for metal coordination in benzothiazole-2-thione and its derivatives. These compounds are known to form stable complexes with a variety of transition metals. rdd.edu.iqnih.gov The coordination can occur through the exocyclic sulfur atom, which is the most common mode, or via a bridging mode involving both the sulfur and nitrogen atoms. nih.govnih.govnih.gov
Benzothiazole-2-thione and its derivatives typically act as monodentate or bidentate ligands. The coordination behavior is largely dictated by the nature of the metal ion, the reaction conditions, and the substituents on the benzothiazole (B30560) ring.
Monodentate Coordination: The most frequent coordination mode involves the exocyclic thione sulfur atom (S_exo_). The lone pairs on the sulfur atom make it a soft donor, favoring coordination with soft metal ions like Pd(II), Pt(IV), and Au(III). rdd.edu.iq
Bidentate Bridging Coordination (N,S): In some cases, particularly in the formation of dinuclear complexes, the ligand can deprotonate at the nitrogen atom and coordinate to two different metal centers through both the nitrogen and the exocyclic sulfur atoms. nih.govnih.gov This bridging mode has been observed in palladium(II) complexes where the anionic ligand links two metal centers. nih.govnih.gov For 3-Hydroxymethyl-1,3-benzothiazole-2-thione, this mode would not be possible due to the substitution on the nitrogen atom, unless the hydroxymethyl group is cleaved.
Potential Tridentate Coordination: The presence of the hydroxymethyl group in this compound introduces a third potential donor site, the oxygen atom of the hydroxyl group. This could allow the ligand to act as a tridentate N,S,O-donor, although this behavior would depend on the specific metal ion and reaction conditions. Such multi-site coordination can lead to the formation of stable chelate rings.
The resulting metal complexes exhibit various coordination geometries, which are highly dependent on the metal's coordination number and electronic configuration. Octahedral geometries are common for Co(III) and Ru(III) complexes. biointerfaceresearch.com In binuclear palladium complexes with related ligands, the geometry around each Pd(II) center is typically square planar. nih.govnih.gov
Table 1: Common Coordination Modes of Benzothiazole-2-thione Derivatives
The synthesis of metal complexes with benzothiazole-2-thione ligands is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating under reflux. rdd.edu.iqnih.gov For instance, complexes of Fe(III), Rh(III), Pd(II), Pt(IV), and Au(III) have been prepared by reacting 2-thioacetic acid benzothiazole with metal chlorides in an alcoholic medium. rdd.edu.iq Similarly, Co(III) and Ru(III) complexes have been synthesized using methanolic solutions of the respective metal chlorides. biointerfaceresearch.com
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the ν(C=S) stretching vibration to a lower frequency upon complexation typically indicates coordination through the exocyclic sulfur atom. nih.gov Conversely, the disappearance of the N-H stretching band (if present in the free ligand) suggests deprotonation and coordination at the nitrogen site. nih.gov Changes in the C=N stretching vibration also provide evidence of coordination. nih.gov
NMR Spectroscopy (¹H and ¹³C): NMR is used to elucidate the structure of the complexes in solution. Chemical shift changes in the protons and carbons near the potential coordination sites can confirm metal-ligand binding.
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions observed can be characteristic of specific coordination environments, such as octahedral or tetrahedral. impactfactor.org
Mass Spectrometry: This helps in confirming the molecular weight and stoichiometry of the synthesized complexes. nih.govimpactfactor.org
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying the proposed formula. biointerfaceresearch.comimpactfactor.org
Magnetic Susceptibility and Molar Conductivity: These measurements help determine the magnetic properties (paramagnetic or diamagnetic) and the ionic or non-ionic nature of the complexes, respectively. impactfactor.orgjocpr.com
Intermolecular Interactions with Iodine and Related Species
Benzothiazole-2-thiones are known to form charge-transfer (CT) adducts with molecular iodine. rsc.orgacs.org This interaction is primarily driven by the electron-donating ability of the thione sulfur atom, which acts as a Lewis base, and the electron-accepting ability of iodine, which acts as a Lewis acid. researchgate.net
Spectrophotometric studies have shown that benzothiazole-2-thione and its derivatives react with iodine in solvents like dichloromethane (B109758) to form 1:1 molecular adducts. rsc.org The formation of these CT complexes is characterized by the appearance of new absorption bands in the UV-Vis spectrum and the presence of isosbestic points, which indicate an equilibrium between the free species and the complex. rsc.org In some cases, the interaction can lead to the formation of more complex ionic species, such as {[(Ligand)₂I]⁺} iodonium (B1229267) salts, particularly when the reaction is carried out in the presence of other reagents like FeCl₃. acs.org The interaction involves a transfer of electron density from the sulfur atom to the iodine molecule (LP(S) → σ*(I─I)). researchgate.net
Role of Substituents on Ligand Binding Affinity and Selectivity
Substituents on the benzothiazole-2-thione framework play a critical role in modulating the ligand's electronic properties and, consequently, its binding affinity and selectivity towards different metal ions or other species.
The electronic nature of the substituent significantly influences the electron density on the donor atoms.
Electron-Donating Groups (EDGs): Substituents that donate electron density to the benzothiazole ring system, such as alkyl or alkoxy groups, enhance the Lewis basicity of the donor atoms (primarily the thione sulfur). This increased electron density generally leads to stronger coordination bonds and higher binding affinity for metal ions. For example, studies on the binding of benzothiazole-2-thione derivatives to gold have shown that derivatives with electron-donating substituents exhibit a higher binding capability. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or nitro groups, decrease the electron density on the donor atoms. nih.gov This reduction in Lewis basicity typically results in weaker coordination and lower binding affinity. nih.gov
The position of the substituent is also crucial. For the target compound, This compound , the hydroxymethyl group is attached to the nitrogen atom. While the CH₂OH group itself is not strongly electron-donating or withdrawing, its presence blocks the N-H site, preventing deprotonation and the N,S-bridging coordination mode seen in the unsubstituted parent compound. nih.govnih.gov However, the oxygen atom of the hydroxyl group introduces a new potential binding site, which could lead to the formation of stable five- or six-membered chelate rings with a metal ion, coordinating in a bidentate (N,O) or tridentate (S,N,O) fashion, thereby increasing the stability of the resulting complex (the chelate effect).
Furthermore, structure-activity relationship studies on iodinated 2-aryl benzothiazole derivatives have shown that the position of a substituent can dramatically alter binding affinity. For instance, introducing an iodo group ortho to an amino group increased binding affinity for amyloid fibrils, whereas iodination ortho to a hydroxyl group decreased it. nih.gov This highlights the complex interplay of steric and electronic effects that substituents impart on the binding properties of the benzothiazole core.
Table 2: Predicted Effect of Substituents on Benzothiazole-2-thione Ligand Properties
Chemical Modifications and Derivatization Strategies for Enhanced Research Utility
Functionalization at the Hydroxymethyl Group
The N-hydroxymethyl group (-CH₂OH) is a primary site for chemical modification, serving as a versatile handle for introducing various functional groups. This functionalization is a key strategy for creating prodrugs with enhanced solubility or altered pharmacokinetic profiles. frontiersin.orgnih.gov The hydroxyl group can undergo several classical reactions:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides converts the hydroxyl group into an ester. This is a common strategy for creating acyloxymethyl prodrugs, which can exhibit improved membrane permeability and are designed to release the active parent compound via enzymatic hydrolysis in vivo. frontiersin.org
Etherification: Formation of ethers can be achieved under various conditions, for instance, by using the Williamson ether synthesis. This modification can significantly alter the lipophilicity and metabolic stability of the molecule.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization, such as the formation of imines or amides, respectively.
These transformations allow for the systematic modulation of the compound's properties for specific research applications.
Table 1: Representative Functionalization Reactions at the Hydroxymethyl Group
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Utility |
|---|---|---|---|
| Esterification | Acetyl Chloride | -CH₂-O-C(O)-CH₃ (Acetoxymethyl) | Prodrug design, solubility modification |
| Esterification | Benzoyl Chloride | -CH₂-O-C(O)-Ph (Benzoyloxymethyl) | Prodrug design, altering steric profile |
| Etherification | Methyl Iodide / Base | -CH₂-O-CH₃ (Methoxymethyl) | Increased lipophilicity, metabolic blocking |
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | -CHO (Formyl) | Intermediate for imine/Schiff base synthesis |
Scaffold Hybridization with Other Bioactive Moieties (e.g., Indoles, Pyrimidine-2,4-diones)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The benzothiazole-2-thione scaffold has been successfully hybridized with other bioactive heterocycles to create novel compounds with potentially synergistic or enhanced activities.
Indole (B1671886) Hybrids: Indole derivatives are known for a wide spectrum of biological activities. Hybrid molecules incorporating both indole and benzothiazole-2-thione moieties have been synthesized. nih.gov These hybrids are designed with the expectation that the combined pharmacophores will lead to new or improved biological profiles, such as enhanced cytoprotective or antimicrobial effects. nih.gov
Pyrimidine and Thiazolidinedione Hybrids: The benzothiazole (B30560) scaffold has been linked to pyrimidine-containing structures and their analogues, such as thiazolidine-2,4-diones. nih.gov For instance, the synthesis of 4H-pyrimido[2,1-b]benzothiazoles creates a fused, multi-ring system with a distinct three-dimensional structure. researchgate.net Similarly, linking benzothiazoles to thiazolidine-2,4-dione, a core structure in some antidiabetic drugs, has been explored to develop new agents targeting enzymes like VEGFR-2 or to act as antidiabetic agents. nih.govnih.gov These hybridization strategies aim to generate molecules that can interact with multiple biological targets or possess improved potency and selectivity. nih.govmdpi.com
Table 2: Examples of Benzothiazole Scaffold Hybridization
| Hybridized Moiety | Resulting Structure Type | Synthetic Approach Example | Research Goal |
|---|---|---|---|
| Indole | Indole-benzothiazole-2-thione conjugate | Coupling of indole derivatives with functionalized benzothiazoles. nih.gov | New antioxidant and antimicrobial agents. nih.gov |
| Pyrimidine | Fused Pyrimido[2,1-b]benzothiazole | One-pot, three-component reaction of 2-aminobenzothiazole (B30445), an aldehyde, and ethyl acetoacetate. researchgate.net | Antitubercular and antioxidant agents. researchgate.net |
| Thiazolidine-2,4-dione | Benzothiazole-thiazolidine-2,4-dione hybrid | Nucleophilic substitution between a halogenated benzothiazole precursor and a thiazolidine-2,4-dione salt. nih.gov | Development of new anticancer agents (e.g., VEGFR-2 inhibitors). nih.gov |
N-Substitution and Ring Expansion Analogues
Modification of the thiazole (B1198619) ring nitrogen and expansion of the heterocyclic core represent advanced strategies for creating structurally diverse analogues.
N-Substitution: While the title compound is N-substituted with a hydroxymethyl group, further derivatization at this position is a key synthetic route. For example, Mannich reactions involving the N-H tautomer of the parent 2-mercaptobenzothiazole (B37678) ring system can be used to introduce a variety of aminomethyl groups at the N-3 position, leading to compounds with potential antimicrobial activity. researchgate.net This approach allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's steric and electronic properties.
Ring Expansion: The benzothiazole nucleus can be chemically manipulated to undergo ring expansion, transforming the five-membered thiazole ring into a larger six-membered ring. For instance, certain N-substituted benzothiazolium salts can rearrange to form six-membered benzothiazine or benzothiadiazine rings. researchgate.net Such transformations fundamentally alter the geometry and properties of the heterocyclic system, providing access to novel scaffolds for further research. The synthesis of fused systems like pyrimido[2,1-b]benzothiazoles can also be considered a form of ring annulation or expansion, where a new ring is built upon the original benzothiazole framework. researchgate.net
Synthesis of Prodrugs and Pro-ligands for in vitro Release Studies
The development of prodrugs is a critical strategy to overcome limitations of a parent compound, such as poor solubility or rapid metabolism. The N-hydroxymethyl group of 3-hydroxymethyl-1,3-benzothiazole-2-thione is an ideal anchor for prodrug design. frontiersin.orgnih.gov
A common approach is the synthesis of N-acyloxymethyl derivatives through esterification of the hydroxymethyl group. frontiersin.org By varying the acyl chain length and lipophilicity, it is possible to tune the rate of drug release. nih.gov For example, esterification with a long-chain fatty acid like lauric acid can significantly increase lipophilicity, facilitating formulation for sustained release. nih.gov
The efficacy of these prodrugs is evaluated through in vitro release studies. These experiments typically involve incubating the prodrug in a relevant biological medium, such as simulated gastric fluid, plasma, or a cell culture medium, and monitoring the release of the active parent compound over time. nih.govresearchgate.netsemanticscholar.org For instance, studies on other benzothiazole prodrugs have successfully quantified the regeneration of the parent amine in cancer cell lines, confirming the viability of the prodrug approach and allowing for the study of its subsequent metabolic fate. nih.gov The data from these studies, such as the hydrolysis half-life or cumulative percentage release, are essential for predicting the in vivo behavior of the prodrug.
Table 3: Conceptual Framework for Prodrug Synthesis and In Vitro Release Studies
| Prodrug Moiety Example | Synthetic Strategy | Rationale | Key Parameter in in vitro Study |
|---|---|---|---|
| Lauroyl (C12 Acyl) | Esterification with lauroyl chloride | Increase lipophilicity for sustained release formulations. nih.gov | Cumulative release (%) over 72h in simulated medium. researchgate.netsemanticscholar.org |
| Valyl (Amino Acid) | Coupling with N-protected valine | Target amino acid transporters for improved cell uptake. acs.org | Rate of hydrolysis (t½) in cell lysates or plasma. nih.gov |
| Glycolamide Ester | Esterification with a glycolamide derivative | Achieve sustained release for local administration. nih.gov | Concentration of released parent drug vs. time. |
Compound Index
Emerging Research Applications Beyond Chemical Biology
Catalysis and Organocatalysis
The sulfur and nitrogen atoms within the 3-Hydroxymethyl-1,3-benzothiazole-2-thione structure provide potential coordination sites for metal ions, suggesting its use as a ligand in catalysis. Moreover, the heterocyclic framework itself may exhibit organocatalytic activity.
Benzothiazole (B30560) derivatives are known to form stable complexes with a variety of transition metals. mdpi.comresearchgate.net The resulting metal complexes have shown catalytic activity in various organic transformations. The thione sulfur and the heterocyclic nitrogen atom in this compound can act as donor atoms, forming chelate rings with metal centers. The hydroxymethyl group could also participate in coordination, potentially leading to tridentate ligands.
Research on transition metal complexes with Schiff bases derived from 2-aminobenzothiazole (B30445) has demonstrated their catalytic potential. mdpi.com These complexes have been used in oxidation reactions and have shown enhanced biological activities compared to the free ligands. While specific studies on the catalytic applications of this compound complexes are limited, the established coordination chemistry of benzothiazoles suggests that its metal complexes could be effective catalysts. For example, transition metal thiolate complexes are known to be highly active in hydrosilylation and hydroboration reactions. sigmaaldrich.com
Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in chemistry. While there is no direct evidence of this compound acting as an organocatalyst, related heterocyclic structures have been explored for this purpose. For instance, some organic molecules can catalyze ring-opening co-polymerization reactions. researchgate.net The functional groups present in this compound, particularly the thione and hydroxymethyl groups, could potentially activate substrates through hydrogen bonding or other non-covalent interactions, facilitating a range of organic reactions.
| Catalysis Type | Potential Role of the Compound | Example of Related Research |
| Transition Metal Catalysis | Acts as a bidentate or tridentate ligand. | Benzothiazole Schiff base complexes in oxidation reactions. mdpi.com |
| Organocatalysis | Activation of substrates via functional groups. | Heterocyclic compounds in ring-opening polymerizations. researchgate.net |
Agrochemical Research (Focus on Molecular Mechanisms of Action, not product development)
Benzothiazole and its derivatives have long been recognized for their biological activities, including fungicidal properties. Understanding the molecular mechanisms behind these activities is crucial for the rational design of new and more effective agrochemicals.
The fungicidal action of benzothiazoles is believed to involve multiple modes of action. Research on the antifungal compound benzothiazole, isolated from a medicinal mushroom, has shown that it can completely inhibit the mycelial growth and conidial germination of pathogenic fungi like Colletotrichum gloeosporioides. nih.gov The proposed mechanism involves the disruption of cell membrane integrity and function.
Derivatives of 1,3,5-thiadiazine-2-thione, which share the thione functional group with the target compound, have also been developed as agricultural fungicides and nematicides. peerj.com Their mode of action is thought to involve the release of methyl isothiocyanate, a potent fumigant that inhibits various cellular processes in pathogens.
For benzimidazole (B57391) fungicides, a well-studied class of agrochemicals, the primary mechanism of action is the inhibition of microtubule assembly by binding to β-tubulin. mdpi.com This disrupts cell division and leads to fungal cell death. While this compound is not a benzimidazole, the study of these related compounds provides a framework for investigating its potential molecular targets.
Studies on benzothiazole derivatives have suggested that their antimicrobial activity can be attributed to the inhibition of essential enzymes in pathogens, such as DNA gyrase and dihydroorotate (B8406146) synthase. nih.gov Molecular docking studies have indicated that these compounds can bind to the active sites of these enzymes, leading to their inactivation. nih.gov
Q & A
Q. How to model the compound’s antioxidant activity mechanistically?
Q. What molecular dynamics (MD) protocols are suitable for studying its membrane permeability?
- Methodological Answer : Run all-atom MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Track free energy profiles (PMF) for passive diffusion and compare with PAMPA assay results to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
